3-(Propoxymethyl)pyrrolidine

Description

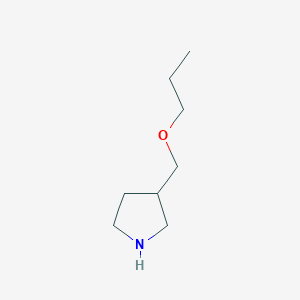

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(propoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-10-7-8-3-4-9-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEAKSBJJHAVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Transformation, and Mechanistic Studies of 3 Propoxymethyl Pyrrolidine and Analogues

Stereochemical Reactivity and Diastereoselectivity in Pyrrolidine (B122466) Systems

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological function and chemical reactivity. The presence of a substituent at the C3 position, such as a propoxymethyl group, introduces a chiral center and significantly influences the stereochemical course of subsequent reactions. The diastereoselectivity of reactions on the pyrrolidine ring is largely governed by the steric and electronic properties of existing substituents.

One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.orgnih.gov This approach allows for the creation of up to four contiguous stereocenters with a high degree of control. mappingignorance.org In the context of a pre-existing 3-substituted pyrrolidine, the propoxymethyl group would act as a stereodirecting element. Incoming reagents will preferentially approach the ring from the face opposite to the bulky substituent to minimize steric hindrance, leading to a high diastereomeric excess of the product.

For instance, in palladium-catalyzed C(sp3)–H arylation reactions, an existing substituent at the C3 position can direct the regioselectivity and stereoselectivity of the functionalization at the C4 position. researchgate.net Similarly, catalyst-controlled C-H amination reactions have been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, where the catalyst and existing substituents work in concert to control the stereochemical outcome. nih.gov The generation of syn or anti products can often be tuned by modifying the catalyst structure, demonstrating the subtle interplay between substrate and catalyst in dictating diastereoselectivity. nih.gov

A summary of factors influencing diastereoselectivity in pyrrolidine reactions is presented below.

| Factor | Description | Expected Outcome for 3-(Propoxymethyl)pyrrolidine |

| Steric Hindrance | The C3-propoxymethyl group blocks one face of the ring, directing incoming reagents to the opposite face. | High diastereoselectivity for trans products relative to the C3 substituent. |

| Catalyst Control | Chiral catalysts create a chiral environment that favors one reaction pathway over another. nih.gov | The diastereomeric ratio can be tuned or even inverted by selecting an appropriate catalyst. nih.gov |

| Chelation | If the substituent can coordinate to a metal catalyst, it can lock the conformation and direct reaction at a specific site. | While the ether oxygen is a weak ligand, chelation control could be possible with highly Lewis acidic metals. |

| Reaction Type | The inherent mechanism of a reaction (e.g., concerted cycloaddition vs. stepwise radical addition) influences stereochemical retention. | 1,3-dipolar cycloadditions are often highly stereospecific. mappingignorance.org |

Conformational Analysis and Pseudorotation Dynamics Influencing Pyrrolidine Reactivity

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, continuously interconverting between various "envelope" and "twist" forms in a process known as pseudorotation. rsc.orgresearchgate.net This conformational flexibility is a key feature of the pyrrolidine scaffold, but it can be significantly constrained by substituents.

The two predominant puckering modes for a proline-type scaffold are often referred to as Cγ-endo (DOWN pucker) and Cγ-exo (UP pucker), where the Cγ (C4) atom is displaced from the plane of the other four ring atoms. nih.govnih.gov For a 3-substituted pyrrolidine, the substituent's preference for a pseudoequatorial or pseudoaxial position dictates the favored ring pucker. A bulky group like propoxymethyl will have a strong preference for the pseudoequatorial orientation to minimize steric interactions. nih.gov

This conformational locking has profound implications for reactivity. By favoring a specific pucker, the substituent restricts the accessible geometries for reaction transition states. For example, a substituent that enforces an exo pucker will expose a different region of the ring to reagents than one that favors an endo pucker. nih.gov This control over the three-dimensional shape of the molecule is crucial for designing stereoselective reactions.

Ab initio calculations and rotational coherence spectroscopy on the parent pyrrolidine molecule have determined that the equatorial conformer is slightly more stable than the axial conformer, with a barrier to pseudorotation of approximately 220-280 cm⁻¹. rsc.org The introduction of a C3-substituent alters this energy landscape, raising the barrier and deepening the energy minimum of the preferred conformer, thereby reducing the dynamic flexibility of the ring.

Reaction Mechanisms of Functional Group Interconversions on the Pyrrolidine Ring

The this compound scaffold possesses several sites for functional group interconversion: the secondary amine, the C-H bonds on the ring, and the propoxymethyl side chain.

N-Functionalization: The pyrrolidine nitrogen is a nucleophilic secondary amine and readily undergoes a variety of transformations. N-acylation with acyl chlorides or anhydrides yields the corresponding amides. N-alkylation with alkyl halides introduces substituents on the nitrogen. These reactions typically proceed via standard nucleophilic substitution mechanisms.

Side-Chain Modification: The propoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield 3-(hydroxymethyl)pyrrolidine. This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or conversion to a better leaving group for subsequent substitution reactions.

Ring C-H Functionalization: Direct functionalization of C-H bonds on the pyrrolidine ring is a powerful strategy for introducing complexity. rsc.org Palladium-catalyzed C(sp³)–H arylation can be used to install aryl groups, often at the C4 position, with selectivity controlled by a directing group. researchgate.netacs.org The mechanism typically involves a reversible cyclometalation step to form a palladacycle, followed by reductive elimination to form the C-C bond. acs.org

Investigation of Bond Formation Reactions Involving Pyrrolidine Derivatives (e.g., C-N, C-O, C-C Bond Formations)

Pyrrolidine derivatives are versatile building blocks for constructing more complex molecules through various bond-forming reactions.

C-N Bond Formation: The pyrrolidine nitrogen can act as a nucleophile in C-N bond-forming cross-coupling reactions. The Buchwald-Hartwig and Ullmann-type aminations are prominent examples, where an aryl halide is coupled with the amine in the presence of a palladium or copper catalyst, respectively, to form N-aryl pyrrolidines. wikipedia.orgmdpi.com The mechanism of the Buchwald-Hartwig reaction involves oxidative addition of the aryl halide to a Pd(0) catalyst, deprotonation of the amine, association to the palladium center, and reductive elimination to form the C-N bond and regenerate the catalyst.

C-O Bond Formation: While this compound already contains a C-O bond in its side chain, related derivatives like 3-hydroxypyrrolidines can participate in C-O bond formation. For example, the Williamson ether synthesis, involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide, can be used to synthesize analogues. mdpi.com

C-C Bond Formation: Palladium-catalyzed hydroarylation of N-alkyl pyrrolines (the unsaturated analogue) provides a direct route to 3-aryl pyrrolidines. nih.govnih.govresearchgate.netchemrxiv.org This reaction proceeds via a reductive Mizoroki-Heck mechanism, where migratory insertion of the alkene into a Pd-Ar bond is followed by a reductive step instead of the typical β-hydride elimination. researchgate.net Additionally, modern strategies involving the reductive opening of the pyrrolidine ring (see section 3.5.1) generate radical intermediates that can participate in intermolecular C-C bond formation with alkenes and alkynes. nih.govorganic-chemistry.org

Skeletal Remodeling and Ring Transformations of Pyrrolidine Scaffolds

Beyond peripheral functionalization, the core structure of the pyrrolidine ring can be fundamentally altered through skeletal remodeling reactions. These transformations, which involve the cleavage and re-formation of bonds within the ring, provide access to diverse and novel molecular architectures.

Cleaving the inert C-N bonds of an unstrained ring like pyrrolidine is a significant synthetic challenge. nih.govnih.govacs.org Recent advances in photoredox catalysis have enabled effective strategies for this transformation. chemrxiv.orgresearchgate.net In a typical protocol, an N-benzoyl pyrrolidine is subjected to a combination of a Lewis acid (e.g., Zn(OTf)₂) and a highly reducing photoredox catalyst under blue LED irradiation. organic-chemistry.org

The proposed mechanism involves the following key steps:

The Lewis acid coordinates to the amide carbonyl group, lowering its reduction potential.

The excited photocatalyst transfers a single electron to the activated amide, generating a radical anion intermediate.

This intermediate undergoes homolytic cleavage of the C2–N bond, opening the ring to form a carbon-centered radical.

This radical can then be trapped by various partners, leading to C-C bond formation or other functionalizations. nih.govacs.org

This methodology allows for the conversion of pyrrolidines into valuable acyclic building blocks or their re-cyclization into different heterocyclic systems like aziridines, γ-lactones, and tetrahydrofurans. nih.govacs.org

Table: Conditions for Reductive C-N Bond Cleavage of N-Benzoyl Pyrrolidine organic-chemistry.org

| Parameter | Condition |

|---|---|

| Substrate | N-Benzoyl Pyrrolidine |

| Catalyst System | Lewis Acid (Zn(OTf)₂) + Photoredox Catalyst (Ir(4-Fppy)₃) |

| Energy Source | Blue LED Irradiation |

| Key Intermediate | Carbon-centered radical via aminoketyl radical |

| Outcome | Ring-opened product, suitable for further functionalization |

The pyrrolidine skeleton can be expanded to larger rings or contracted to smaller ones, providing powerful tools for scaffold hopping in medicinal chemistry.

Ring Expansion: Pyrrolidine derivatives can be transformed into seven-membered azepine rings. One reported method involves an intramolecular Ullmann-type annulation/rearrangement cascade. acs.orgfigshare.comipmnet.ru In this process, a 5-arylpyrrolidine-2-carboxylate bearing an ortho-halogen on the aryl group undergoes a copper(I)-promoted intramolecular C-N bond formation, followed by a rearrangement that expands the five-membered ring to a seven-membered 1H-benzo[b]azepine. acs.org Another strategy uses a palladium-catalyzed [5+2] cycloaddition of 3-alkylidenepyrrolidines with butenolides, proceeding through C-N bond cleavage to form an allyl-palladium intermediate that enables the ring expansion. figshare.com

Ring Contraction: Methodologies exist to both form pyrrolidines from larger rings and contract pyrrolidines to smaller rings.

Formation by Contraction: A photo-promoted ring contraction of pyridines using a silylborane reagent provides access to complex pyrrolidine derivatives. osaka-u.ac.jpnih.gov The mechanism involves photochemical generation of a 2-silyl-1,2-dihydropyridine, which rearranges to an azomethine ylide that undergoes a thermally allowed disrotatory ring-closing to form the pyrrolidine skeleton. osaka-u.ac.jp

Contraction to Cyclobutanes: A stereospecific ring contraction of pyrrolidines to form multi-substituted cyclobutanes has been developed. nih.govntu.ac.ukresearchgate.net The reaction is mediated by iodonitrene chemistry, where the pyrrolidine nitrogen is converted into a 1,1-diazene intermediate. acs.orgchemistryviews.org This intermediate then undergoes thermal nitrogen extrusion (loss of N₂) to generate a short-lived 1,4-biradical, which rapidly collapses to form the C-C bond of the cyclobutane (B1203170) ring with retention of stereochemistry. nih.govacs.org This method has been successfully applied to the synthesis of complex spirocyclobutanes and natural products. nih.govresearchgate.net

Spirocyclization and Fused Ring System Formation

The pyrrolidine ring, particularly when substituted at the 3-position, serves as a versatile scaffold for the construction of more complex molecular architectures, including spirocyclic and fused ring systems. These structural motifs are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The reactivity of this compound and its analogues in spirocyclization and fused ring formation is predominantly governed by intramolecular and intermolecular cycloaddition reactions, with the 1,3-dipolar cycloaddition of azomethine ylides being a cornerstone of this synthetic strategy.

Spirocyclization Reactions

Spiro-pyrrolidines are characterized by a central carbon atom shared by two rings, one of which is the pyrrolidine ring. The synthesis of these compounds often involves the formation of the pyrrolidine ring itself in a process that simultaneously generates the spiro center. A prevalent method for achieving this is the multicomponent 1,3-dipolar cycloaddition reaction.

This approach typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with a carbonyl compound. This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile. While direct studies on this compound are not extensively documented, the reactivity of analogous structures provides significant insight into these transformations. For instance, reactions employing proline (a cyclic α-amino acid) or sarcosine (B1681465) with isatin (B1672199) (a ketone) in the presence of a dipolarophile are well-established for producing spirooxindole-pyrrolidines.

The general mechanism involves the decarboxylative condensation of the α-amino acid and the carbonyl compound to form the azomethine ylide. The ylide then reacts with a dipolarophile, such as an activated alkene, to yield the spirocyclic product. The regioselectivity and stereoselectivity of the cycloaddition are crucial aspects of these reactions, often influenced by the nature of the reactants, catalyst, and reaction conditions.

A variety of dipolarophiles have been successfully employed in these reactions, leading to a diverse range of spiro-pyrrolidine derivatives. The reaction conditions, including solvent and temperature, can also play a critical role in determining the efficiency and stereochemical outcome of the cyclization.

Table 1: Synthesis of Spiro-pyrrolidine Derivatives via Three-Component 1,3-Dipolar Cycloaddition

| Carbonyl Compound | α-Amino Acid | Dipolarophile | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Isatin | Sarcosine | (E)-3-benzylidenebenzofuran-2(3H)-one | Acetonitrile | 40 °C, 16 h | Spiro[benzofuran-3,2'-pyrrolidine] derivative | 82 |

| Isatin | Proline | Acrylamide | Methanol | Reflux | Spirooxindole-pyrrolizidine derivative | Good |

| Acenaphthenequinone | Proline | (E)-3-(2-nitrovinyl)-1H-indole | Ethanol/Water | Room Temp, 6 h | Polycyclic spirooxindole derivative | High |

Fused Ring System Formation

The formation of fused ring systems involving the pyrrolidine nucleus, such as pyrrolizidines and indolizidines, can be achieved through intramolecular cyclization reactions. In the context of 3-substituted pyrrolidines, a functional group at the 3-position can participate in a ring-closing reaction with a substituent on the pyrrolidine nitrogen.

For analogues of this compound, this could involve the transformation of the propoxymethyl group into a reactive species capable of intramolecular cyclization. For example, conversion of the ether to an alcohol, followed by oxidation to an aldehyde, could set the stage for an intramolecular Mannich reaction or a related cyclization, leading to a fused bicyclic system.

Another powerful strategy for constructing fused pyrrolidine systems is the aza-Cope rearrangement-Mannich cyclization. This cascade reaction has been effectively used to create cis- and trans-fused pyrrolidine-containing bicyclic systems. While not directly demonstrated with this compound, the principles of this reaction could be applied to suitably functionalized analogues. The process involves a nih.govnih.gov-sigmatropic rearrangement of an ammonium (B1175870) ion, followed by an intramolecular Mannich cyclization to form the fused ring system with high diastereoselectivity.

Furthermore, intramolecular [2+2+2] cycloadditions catalyzed by transition metals, such as cobalt, have been employed to synthesize tricyclic fused pyridine (B92270) rings from precursors containing ynamide, alkyne, and nitrile functionalities. This demonstrates the potential for highly complex fused systems to be constructed from appropriately designed acyclic or cyclic precursors that could incorporate a pyrrolidine moiety.

Table 2: Examples of Fused Ring System Formation from Pyrrolidine Analogues

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|---|

| 3-Amino-4-vinylpiperidine derivative | Aza-Cope rearrangement-Mannich cyclization | Not specified | Decahydropyrrolo[2,3-c]azepine | High yield and diastereoselectivity |

| Polyunsaturated ynamide-alkyne-nitrile | Intramolecular [2+2+2] cycloaddition | [CpCo(C2H4)2] | Tricyclic fused 3-aminopyridine | Up to 100% yield |

| (E)-3-(2-nitrovinyl)-indole, Isatin, and (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | Three-component domino reaction | None (catalyst-free) | Polycyclic pyrrolidine-fused spirooxindole | Green synthesis in EtOH/H2O |

Applications of 3 Propoxymethyl Pyrrolidine and Its Derivatives in Advanced Chemical Synthesis

Utilization as Chiral Building Blocks and Synthetic Intermediates

3-(Propoxymethyl)pyrrolidine, particularly in its enantiomerically pure forms such as (S)-3-(propoxymethyl)pyrrolidine, serves as a valuable chiral building block in organic synthesis. The inherent chirality of the pyrrolidine (B122466) ring, combined with the functional handle of the propoxymethyl side chain, allows for the construction of complex molecules with precise stereochemical control.

The synthesis of this key intermediate often starts from readily available chiral precursors like L- or D-malic acid. A multi-step synthetic sequence typically involves the formation of a cyclic anhydride, followed by reductive amination and subsequent etherification to install the propoxymethyl group. This process yields enantiomerically enriched this compound, which can then be incorporated into larger molecular structures.

One of the primary applications of this chiral synthon is in the preparation of more elaborate pyrrolidine-based compounds. The secondary amine of the pyrrolidine ring can be readily functionalized, for instance, through N-acylation or N-alkylation, to introduce additional structural diversity. The propoxymethyl group, while relatively stable, can be cleaved under specific conditions to reveal a hydroxymethyl group, providing another point for chemical modification. This versatility makes this compound an attractive starting material for the synthesis of a wide range of biologically active molecules and chiral ligands.

Role in Ligand Design for Catalysis

The rigid, five-membered ring structure of pyrrolidine and its well-defined stereocenters make it an excellent scaffold for the design of chiral ligands. These ligands are crucial components of metal-based catalysts that drive asymmetric reactions, enabling the selective synthesis of one enantiomer of a chiral product over the other.

Development of Chiral Ligands for Asymmetric Catalysis

Derivatives of this compound have been successfully employed in the development of novel chiral ligands for various asymmetric transformations. The propoxymethyl side chain can influence the steric and electronic environment of the catalytic center, thereby enhancing the enantioselectivity of the reaction.

For example, bidentate ligands can be synthesized by introducing a coordinating group at the nitrogen atom of the pyrrolidine ring. These ligands can then chelate to a metal center, such as rhodium or iridium, to form a chiral catalyst. The steric bulk of the propoxymethyl group can effectively shield one face of the substrate, directing the incoming reagent to the opposite face and leading to high levels of enantiomeric excess (ee) in the product.

Below is a table summarizing the performance of a chiral ligand derived from (S)-3-(hydroxymethyl)pyrrolidine, a closely related precursor, in the asymmetric hydrogenation of a prochiral olefin.

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 1 | Methanol | 25 | 12 | >99 | 95 |

| 2 | Itaconic acid dimethyl ester | 1 | Toluene | 25 | 24 | >99 | 92 |

This table is a representative example based on typical results for similar pyrrolidine-based ligands and is for illustrative purposes.

Application in Metal-Catalyzed Cross-Coupling Reactions

Ligands based on the this compound scaffold have also found utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and fine chemicals.

In this context, the pyrrolidine-based ligand serves to stabilize the active metal catalyst (typically palladium) and to facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The electronic properties of the ligand, influenced by the propoxymethyl group, can modulate the reactivity of the metal center, leading to improved catalytic efficiency and product yields.

The following table presents representative data for the use of a phosphine (B1218219) ligand incorporating a 3-alkoxymethylpyrrolidine moiety in a Suzuki-Miyaura cross-coupling reaction.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 98 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | Cs₂CO₃ | Dioxane | 95 |

This table is a representative example based on typical results for similar phosphine ligands and is for illustrative purposes.

Strategic Incorporation into Complex Molecular Architectures

The unique structural features of this compound make it a strategic component in the synthesis of complex, polycyclic molecules, including natural products and their analogues. The pyrrolidine ring can serve as a central scaffold upon which additional rings and functional groups are elaborated.

A common strategy involves the use of the pyrrolidine nitrogen as a nucleophile to initiate cyclization reactions, leading to the formation of fused or bridged bicyclic systems. The stereochemistry of the 3-propoxymethyl substituent plays a crucial role in directing the stereochemical outcome of these cyclization reactions, allowing for the diastereoselective synthesis of complex architectures.

Furthermore, the propoxymethyl group can participate in intramolecular reactions or act as a directing group to influence the reactivity of other parts of the molecule. This level of control is essential in the total synthesis of natural products, where the precise arrangement of multiple stereocenters is paramount.

Contributions to the Design and Fabrication of Advanced Materials

The principles of molecular design that make this compound a valuable building block in organic synthesis also extend to the realm of materials science. The incorporation of this chiral moiety into polymers and nanomaterials can impart unique properties and functionalities to the resulting materials.

For instance, monomers containing the this compound unit can be polymerized to produce chiral polymers. These polymers can exhibit interesting chiroptical properties and may find applications in chiral separations, asymmetric catalysis, and as components of liquid crystal displays.

In the field of nanomaterials, this compound and its derivatives can be used as capping agents or surface ligands for metal nanoparticles. The chiral environment provided by these ligands can influence the growth of the nanoparticles and can also be exploited for enantioselective sensing and catalysis at the nanoscale. The ability to tailor the surface chemistry of nanomaterials with well-defined chiral molecules is a rapidly developing area with significant potential for the creation of new functional materials.

Advanced Analytical Methodologies for Characterization of Pyrrolidine Compounds

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. These techniques provide detailed information on the connectivity of atoms, the electronic environment of nuclei, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Nuclear Overhauser Effect (NOE) Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the number, type, and connectivity of atoms within a molecule. For 3-(Propoxymethyl)pyrrolidine, a full suite of NMR experiments would be required for complete assignment.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton. The chemical shifts are influenced by neighboring atoms and functional groups. For instance, protons adjacent to the nitrogen atom and the ether oxygen would be deshielded and appear at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling with neighboring protons, reveals the number of adjacent protons, thus helping to piece together the molecular framework.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (propyl, C1') | 0.92 | Triplet (t) | 3H |

| -CH₂- (propyl, C2') | 1.58 | Sextet | 2H |

| -CH- (pyrrolidine, C4) | 1.65 - 1.80 | Multiplet (m) | 1H |

| -CH- (pyrrolidine, C4) | 2.00 - 2.15 | Multiplet (m) | 1H |

| -NH- (pyrrolidine) | ~2.20 (variable) | Broad Singlet (br s) | 1H |

| -CH- (pyrrolidine, C3) | 2.55 - 2.70 | Multiplet (m) | 1H |

| -CH₂- (pyrrolidine, C2 & C5) | 2.80 - 3.10 | Multiplet (m) | 4H |

| -O-CH₂- (propyl, C3') | 3.38 | Triplet (t) | 2H |

| -CH-CH₂-O- | 3.45 - 3.55 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment; carbons bonded to heteroatoms like nitrogen and oxygen appear further downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (propyl, C1') | 10.7 |

| -CH₂- (propyl, C2') | 22.9 |

| -CH₂- (pyrrolidine, C4) | 32.5 |

| -CH- (pyrrolidine, C3) | 41.0 |

| -CH₂- (pyrrolidine, C5) | 46.8 |

| -CH₂- (pyrrolidine, C2) | 52.1 |

| -O-CH₂- (propyl, C3') | 72.8 |

| -CH-CH₂-O- | 75.5 |

2D NMR Experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming connectivity within the pyrrolidine (B122466) ring and along the propoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection of the propoxymethyl side chain to the C3 position of the pyrrolidine ring, by observing a correlation from the C3 proton to the ether methylene (B1212753) carbon, and from the ether methylene protons to the C3 carbon.

High-Resolution Mass Spectrometry (HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The calculated exact mass of the protonated molecule ([M+H]⁺) is 144.1383 g/mol for the chemical formula C₈H₁₈NO⁺. An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would strongly confirm the compound's elemental composition.

GC-MS and LC-MS couple chromatographic separation with mass spectrometric detection. In Gas Chromatography-Mass Spectrometry (GC-MS) , the compound is vaporized and separated in a gas stream before being ionized and detected. Electron Ionization (EI) is a common technique used in GC-MS, which generates a molecular ion (M⁺˙) and a series of characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, predictable fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage of the C-O ether bond. hmdb.cahmdb.ca

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [C₆H₁₂NO]⁺ | Loss of ethyl group (-C₂H₅) from propyl chain |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage, loss of propoxymethyl radical |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

| 59 | [C₃H₇O]⁺ | Propoxy fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for analyzing polar, non-volatile compounds. nih.govresearchgate.net Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS typically produces a strong signal for the protonated molecular ion [M+H]⁺, confirming the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected molecular ion, providing structural information similar to that from GC-MS. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. researchgate.netchemicalbook.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Variable |

| C-O Stretch (ether) | 1080 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Compounds with chromophores, such as aromatic rings or conjugated π-systems, exhibit strong UV-Vis absorption. Since this compound lacks such chromophores, it is not expected to show significant absorbance in the 200–800 nm range. This lack of absorption is itself a useful piece of structural information, confirming the absence of conjugated systems.

Chromatographic Separations and Purity Assessment

Chromatography is a set of laboratory techniques used for the separation of mixtures. It is essential for isolating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. researchgate.net For a polar and basic compound like this compound, several HPLC modes could be employed for purity assessment. A common approach is reversed-phase HPLC using a C18 column. To achieve good peak shape and retention for the basic amine, the mobile phase is typically acidified with additives like formic acid or trifluoroacetic acid to protonate the nitrogen atom. An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds. Detection can be achieved using a UV detector at a low wavelength (~200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. nih.govresearchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for determining the purity of volatile organic compounds. chromatographyonline.com Amines can be challenging to analyze by GC due to their tendency to interact with active sites on the column and inlet, leading to poor peak shape (tailing). labrulez.comvt.edu However, using a base-deactivated column, often with a polar stationary phase (e.g., a wax or specialized amine column), can mitigate these issues and provide sharp, symmetrical peaks. nih.gov The sample is injected, vaporized, and separated based on its boiling point and interaction with the stationary phase. The FID provides a response that is proportional to the mass of carbon atoms eluting from the column, making it an excellent method for quantitative purity analysis by the area percent method.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the complete three-dimensional structure of a crystalline substance. mkuniversity.ac.in It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute stereochemistry of chiral molecules like many pyrrolidine derivatives. mkuniversity.ac.inrsc.org The methodology involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the atomic positions can be determined. mkuniversity.ac.in

For a pyrrolidine-containing compound, X-ray analysis reveals critical structural details such as the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation. mkuniversity.ac.in Furthermore, the technique elucidates the orientation of substituents on the ring and confirms the connectivity of atoms. nih.gov In the solid state, X-ray crystallography also provides insight into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. mkuniversity.ac.in

While specific crystallographic data for this compound is not publicly available, the analysis of analogous structures provides a clear framework for what such a study would reveal. For example, studies on other substituted pyrrolidines have successfully determined their solid-state structures, confirming stereochemistry and molecular conformation. rsc.orgnih.gov

Table 1: Representative Crystallographic Data for a Substituted Pyrrolidine Compound This table presents typical data obtained from an X-ray crystallography experiment on a representative pyrrolidine derivative to illustrate the type of information generated.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.543 |

| b (Å) | 8.765 |

| c (Å) | 15.211 |

| β (°) | 98.75 |

| Volume (ų) | 1389.4 |

| Z (molecules/unit cell) | 4 |

| Pyrrolidine Ring Conformation | Envelope |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. libretexts.org This information is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.orgchemcollective.org The most common method is combustion analysis, where a weighed sample of the compound is burned in an excess of oxygen. libretexts.orgyoutube.com The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. youtube.com From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated. chemcollective.org

For this compound, the molecular formula is C₈H₁₇NO. An elemental analysis would be performed to verify that the experimentally determined elemental composition matches the theoretical values calculated from this formula. A close correlation between the experimental and theoretical percentages validates the compound's empirical formula and supports its proposed molecular formula.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Weight: 143.23 g/mol

% Carbon (C): (8 * 12.01 / 143.23) * 100% = 67.08%

% Hydrogen (H): (17 * 1.01 / 143.23) * 100% = 11.98%

% Nitrogen (N): (1 * 14.01 / 143.23) * 100% = 9.78%

% Oxygen (O) (by difference): 100% - (67.08% + 11.98% + 9.78%) = 11.16%

Table 2: Comparison of Theoretical and Simulated Experimental Elemental Analysis Data for C₈H₁₇NO

| Element | Theoretical Mass % | Experimental Mass % (Simulated) |

| Carbon | 67.08% | 67.15% |

| Hydrogen | 11.98% | 11.91% |

| Nitrogen | 9.78% | 9.82% |

Capillary Electrophoresis (CZE) for Analytical Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge, size, and electrophoretic mobility when a high voltage is applied across a narrow capillary filled with a background electrolyte (BGE). nih.govmdpi.com Capillary Zone Electrophoresis (CZE) is the simplest mode of CE, where the separation is based on differences in the charge-to-size ratio of the analytes. nih.gov It is a powerful tool for the analytical profiling of small molecules, offering advantages such as high resolution, short analysis times, and minimal sample and solvent consumption. nih.govresearchgate.net

For the analysis of this compound, which is a basic compound, CZE can be effectively used to assess its purity. In a typical CZE setup with an acidic BGE, the pyrrolidine nitrogen would be protonated, rendering the molecule positively charged. This allows it to migrate towards the cathode at a characteristic rate. Any charged impurities present in the sample would migrate at different rates, resulting in their separation from the main compound peak. mdpi.com By coupling CZE with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (CE-MS), both qualitative and quantitative analysis can be performed. nih.govnih.gov This provides a detailed profile of the sample, including the identification and quantification of any related substances or degradation products. nih.gov Chiral variants of CE, using chiral selectors in the BGE, can also be employed to separate enantiomers of pyrrolidine derivatives. nih.gov

Table 3: Typical CZE Method Parameters for the Analysis of a Basic Pyrrolidine Compound

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm I.D., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Computational and Theoretical Chemistry Investigations of Pyrrolidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules like 3-(Propoxymethyl)pyrrolidine. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, orbital energies, and thermodynamic properties. nih.govmdpi.com

DFT calculations are employed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally suggests higher reactivity. For substituted pyrrolidines, the nature and position of the substituent, such as the propoxymethyl group at the C3 position, significantly influence these frontier orbitals.

Furthermore, DFT is used to calculate thermodynamic properties such as enthalpies of formation, Gibbs free energies, and heat capacities. nih.govresearchgate.net These energetic calculations are vital for understanding the relative stability of different isomers and conformers. For example, studies on related heterocyclic systems have used methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311+G(3df,2p)) to obtain reliable structural and energetic data. researchgate.net Such calculations can predict whether the propoxymethyl group prefers an axial or equatorial position on the pyrrolidine (B122466) ring and quantify the energy difference between these arrangements.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Substituted Pyrrolidine Note: These are representative values for a model system and not specific to this compound.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.1 Debye | B3LYP/6-31G(d) |

| Enthalpy of Formation | -150.5 kJ/mol | G3(MP2)//B3LYP |

Advanced Conformational Analysis and Molecular Dynamics Simulations

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. nih.govresearchgate.net The specific conformation adopted by this compound influences its physical properties and biological interactions. Advanced computational techniques like conformational analysis and molecular dynamics (MD) simulations are essential for exploring this dynamic behavior. nih.gov

Conformational analysis involves systematically searching the potential energy surface of the molecule to identify all stable low-energy conformers. This can be achieved through various computational methods, from simple molecular mechanics to high-level quantum chemical calculations. researchgate.net For substituted pyrrolidines, the substituent's size and electronic nature dictate the preferred pucker of the ring. researchgate.netfigshare.com For instance, bulky substituents often favor a pseudoequatorial orientation to minimize steric hindrance. researchgate.net

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational flexibility and dynamics of the pyrrolidine ring and its side chain. nih.gov By simulating the molecule's movement over time (from nanoseconds to microseconds), MD can reveal the transition rates between different puckered states and how these motions are influenced by solvent and temperature. nih.gov These simulations rely on force fields (e.g., AMBER, CHARMM) that have been parameterized to reproduce experimental and quantum mechanical data. nih.gov Studies have shown that refining these force fields is crucial for accurately predicting the geometry and dynamics of the pyrrolidine ring. nih.gov

Table 2: Common Pyrrolidine Ring Pucker Conformations

| Pucker Type | Description | Key Atom Out of Plane | Relative Stability |

|---|---|---|---|

| Envelope (Endo) | Four atoms are nearly coplanar, with one atom out of the plane on one side. | Cγ (C4) | Depends on substitution |

| Envelope (Exo) | Four atoms are nearly coplanar, with one atom out of the plane on the opposite side. | Cγ (C4) | Depends on substitution |

| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Cβ and Cγ (C3 and C4) | Often a transition state |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving pyrrolidine systems. rsc.orgacs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a step-by-step picture of how reactants are converted to products. nih.govresearchgate.net This is particularly useful for understanding stereoselectivity in reactions that form substituted pyrrolidines. acs.orgemich.edu

For example, in the synthesis of pyrrolidine derivatives through cycloaddition reactions, DFT calculations can determine the Gibbs free energy profiles for different possible pathways (e.g., endo vs. exo approaches). mappingignorance.org This allows researchers to predict which stereoisomer will be the major product by comparing the activation energy barriers of the competing transition states. rsc.orgnih.gov One study on the synthesis of pyrrolidinedione derivatives used DFT to calculate that the energy barrier for the final cyclization step was a low 11.9 kJ mol⁻¹, while an earlier tautomerization step had a much higher barrier of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net

These computational studies can also reveal the role of catalysts, solvents, and substituents in influencing reaction rates and outcomes. acs.org By modeling the interaction of a catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy and directs the stereochemical course of the reaction. acs.org This predictive capability is crucial for optimizing reaction conditions and designing more efficient synthetic routes. emich.eduemich.edu

Structure-Reactivity Relationship Modeling in Substituted Pyrrolidines

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational methods used to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. mdpi.comic.ac.uk For a series of substituted pyrrolidines, these models can predict properties like binding affinity to a biological target or the rate of a particular reaction based on calculated molecular descriptors. nih.govnih.gov

The process involves generating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. mdpi.com DFT and other computational methods are used to calculate these descriptors. mdpi.com Statistical methods, such as genetic function approximation or machine learning, are then employed to build a mathematical model that links these descriptors to the observed activity or reactivity. mdpi.comic.ac.uk

In the context of drug design, QSAR models for substituted pyrrolidines can identify key structural features that enhance potency or selectivity. nih.govmdpi.com For example, a model might reveal that a hydrogen bond donor at a specific position on the pyrrolidine ring is crucial for binding to a particular enzyme. nih.gov Similarly, SRR models can help understand how substituents, like the propoxymethyl group, affect the reactivity of the pyrrolidine ring in synthetic transformations by correlating electronic descriptors with reaction outcomes. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-(Propoxymethyl)pyrrolidine, and how can reaction conditions be optimized for yield?

Methodological Answer: A robust synthesis approach involves nucleophilic substitution or catalytic hydrogenation of pre-functionalized pyrrolidine derivatives. For example, analogous to the synthesis of N-[3-(3-Methoxyphenyl)propionyl]-pyrrolidine, refluxing 3-(chloromethyl)pyrrolidine with propoxide in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours can yield the target compound. Post-reaction, extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions. For example, the propoxymethyl group’s methylene protons ( 3.4–3.6 ppm) and pyrrolidine ring protons ( 1.8–2.2 ppm) should align with literature data for related pyrrolidines .

- IR Spectroscopy : Identify characteristic stretches (e.g., C-O-C ether linkage at 1100–1250 cm) and absence of impurities like hydroxyl groups.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and detect degradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (Xi hazard code) .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes (S26 protocol) and seek medical attention. Use fume hoods for volatile intermediates .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the pharmacological potential of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against targets like kinases or GPCRs using fluorescence polarization or TR-FRET assays. For example, derivatives with oxadiazole moieties (similar to 3-(1,2,4-oxadiazol-3-yl)pyrrolidine compounds) show promise in diabetes research by modulating insulin signaling pathways .

- Cell-Based Models : Use HEK293 or CHO cells transfected with target receptors to assess ligand binding affinity via radiolabeled displacement assays.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) Refinement : Re-optimize molecular geometries using solvent-phase calculations (e.g., PCM model for DMSO) to better match experimental NMR shifts.

- Kinetic Studies : Perform variable-temperature NMR or stopped-flow spectroscopy to validate reaction mechanisms proposed by simulations. For instance, discrepancies in activation energy for ring-opening reactions may arise from solvation effects not accounted for in gas-phase models .

Q. How does the stereochemistry of this compound influence its interaction with biological targets, and what techniques validate these effects?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer in binding assays. For example, (R)- and (S)-enantiomers of Boc-protected pyrrolidines exhibit differential affinity for neurotransmitter transporters .

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., monoamine oxidases) to resolve stereospecific binding modes, as demonstrated in spiro-pyrrolidine crystal structures (space group P21/c, β = 93.2°) .

Q. What analytical workflows address discrepancies in spectral data for this compound derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and high-resolution MS to resolve ambiguities. For example, unexpected peaks in -NMR may indicate rotamers, which can be confirmed via NOESY experiments .

- Isotopic Labeling : Synthesize -labeled analogs to track carbon environments and verify assignments in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.